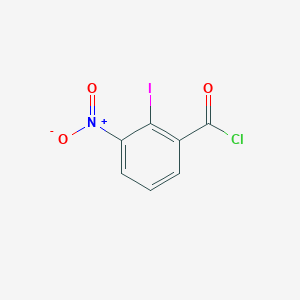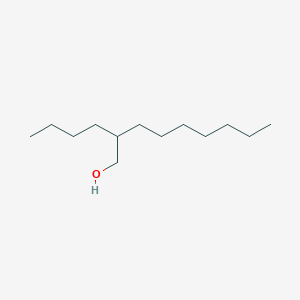![molecular formula C16H22Br2N2 B3053234 1,1'-Dipropyl-[4,4'-bipyridine]-1,1'-diium bromide CAS No. 52243-87-5](/img/structure/B3053234.png)
1,1'-Dipropyl-[4,4'-bipyridine]-1,1'-diium bromide
Descripción general
Descripción
1,1’-Dipropyl-[4,4’-bipyridine]-1,1’-diium bromide is a bipyridinium salt, which belongs to the family of viologens. Viologens are known for their redox properties and are widely used in various scientific and industrial applications. This compound is characterized by the presence of two pyridine rings connected by a single bond, with propyl groups attached to the nitrogen atoms and bromide ions as counterions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,1’-Dipropyl-[4,4’-bipyridine]-1,1’-diium bromide can be synthesized by refluxing 4,4’-bipyridine with three times the molar amount of propyl bromide in acetonitrile for 72 hours . This method ensures the complete alkylation of the nitrogen atoms in the bipyridine structure.
Industrial Production Methods
Industrial production methods for bipyridinium salts typically involve large-scale alkylation reactions under controlled conditions to ensure high yield and purity. The use of acetonitrile as a solvent and prolonged refluxing are common practices to achieve the desired product.
Análisis De Reacciones Químicas
Types of Reactions
1,1’-Dipropyl-[4,4’-bipyridine]-1,1’-diium bromide undergoes various chemical reactions, including:
Redox Reactions: This compound can participate in redox reactions due to its viologen structure, which allows it to accept and donate electrons.
Substitution Reactions: The bromide ions can be substituted with other anions under appropriate conditions.
Common Reagents and Conditions
Redox Reactions: Common reagents include reducing agents like sodium dithionite and oxidizing agents like potassium ferricyanide.
Substitution Reactions: Reagents such as silver nitrate can be used to replace bromide ions with nitrate ions.
Major Products Formed
Redox Reactions: The major products are the reduced and oxidized forms of the viologen.
Substitution Reactions: The major products are the substituted bipyridinium salts with different anions.
Aplicaciones Científicas De Investigación
1,1’-Dipropyl-[4,4’-bipyridine]-1,1’-diium bromide has a wide range of applications in scientific research, including:
Chemistry: Used as a redox-active compound in electrochemical studies and as a catalyst in various organic reactions.
Biology: Employed in studies involving electron transfer processes in biological systems.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the development of electrochromic devices, such as smart windows and displays.
Mecanismo De Acción
The mechanism of action of 1,1’-Dipropyl-[4,4’-bipyridine]-1,1’-diium bromide primarily involves its redox properties. The compound can undergo reversible redox reactions, where it alternates between its reduced and oxidized forms. This redox activity is crucial for its function in electron transfer processes and electrochemical applications. The molecular targets and pathways involved include interactions with electron carriers and redox-active sites in various systems .
Comparación Con Compuestos Similares
Similar Compounds
- 1,1’-Dibutyl-[4,4’-bipyridine]-1,1’-diium bromide
- 1,1’-Diheptyl-[4,4’-bipyridine]-1,1’-diium bromide
- 1,1’-Dimethyl-[4,4’-bipyridine]-1,1’-diium bromide
Comparison
1,1’-Dipropyl-[4,4’-bipyridine]-1,1’-diium bromide is unique due to its specific alkyl chain length, which influences its solubility, redox potential, and overall reactivity. Compared to its analogs with different alkyl chains, this compound may exhibit distinct electrochemical behavior and interaction with other molecules .
Propiedades
IUPAC Name |
1-propyl-4-(1-propylpyridin-1-ium-4-yl)pyridin-1-ium;dibromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2.2BrH/c1-3-9-17-11-5-15(6-12-17)16-7-13-18(10-4-2)14-8-16;;/h5-8,11-14H,3-4,9-10H2,1-2H3;2*1H/q+2;;/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UITRTARPQAEHPX-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)CCC.[Br-].[Br-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22Br2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20548535 | |
| Record name | 1,1'-Dipropyl-4,4'-bipyridin-1-ium dibromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20548535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52243-87-5 | |
| Record name | 1,1'-Dipropyl-4,4'-bipyridin-1-ium dibromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20548535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



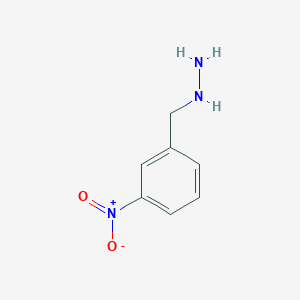
![2-Pentyn-1-ol, 5-[(tetrahydro-2H-pyran-2-yl)oxy]-](/img/structure/B3053158.png)


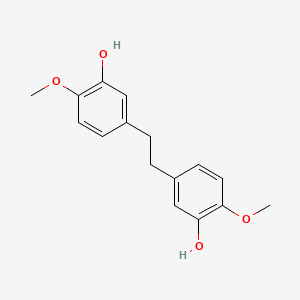
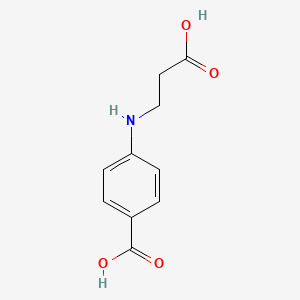
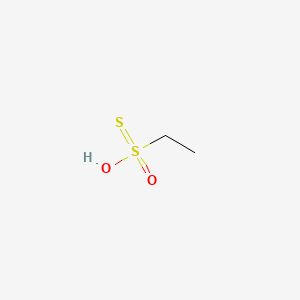

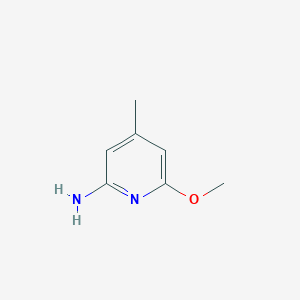
![Bicyclo[2.2.1]heptan-1-ol](/img/structure/B3053170.png)

